N-Ethylphthalimide

Description

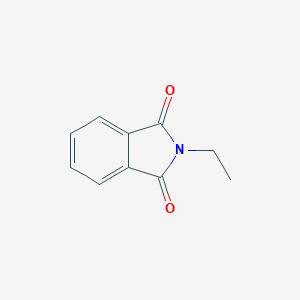

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDSOQSUCWVBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052134 | |

| Record name | N-Ethylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5022-29-7 | |

| Record name | 2-Ethyl-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5022-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005022297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PU4A53CO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Ethylphthalimide: A Comprehensive Technical Guide for Researchers

CAS Number: 5022-29-7

This technical guide provides an in-depth overview of N-Ethylphthalimide, a versatile chemical compound with applications in organic synthesis and potential relevance in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological significance.

Core Properties of this compound

This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 5022-29-7 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [2][4] |

| Melting Point | 73-77 °C | [1] |

| Boiling Point | 285 °C | [1] |

| Density | 1.249 g/cm³ | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in many organic solvents. | |

| Vapor Pressure | 0.00279 mmHg at 25°C | [1] |

| Flash Point | 122 °C | [1] |

| Refractive Index | 1.5460 (estimate) | [1] |

Synthesis of this compound

This compound is commonly synthesized through two primary methods: the Gabriel synthesis, which utilizes potassium phthalimide (B116566) and an ethyl halide, and the direct reaction of phthalic anhydride (B1165640) with ethylamine (B1201723).

Experimental Protocol 1: Gabriel Synthesis from Potassium Phthalimide and Ethyl Bromide

This method is a classic approach for the preparation of N-alkylated phthalimides.

Materials:

-

Potassium phthalimide

-

Ethyl bromide

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide in anhydrous DMF.

-

Slowly add ethyl bromide to the solution at room temperature with continuous stirring.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

-

Filter the precipitate, wash it thoroughly with water, and then recrystallize from ethanol to obtain pure this compound.

Experimental Protocol 2: Synthesis from Phthalic Anhydride and Ethylamine

This alternative method involves the direct condensation of phthalic anhydride with ethylamine.

Materials:

-

Phthalic anhydride

-

Ethylamine (aqueous solution or gas)

-

Acetic acid (optional, as a solvent)

Procedure:

-

In a round-bottom flask, place phthalic anhydride.

-

Slowly add an excess of ethylamine solution or bubble ethylamine gas through the molten phthalic anhydride. The reaction is exothermic and should be controlled by external cooling if necessary.

-

If using a solvent, the reactants can be refluxed in a suitable solvent like glacial acetic acid.

-

Heat the mixture to a temperature of 150-200°C for 1-2 hours to ensure the completion of the cyclization and removal of water.

-

The molten product is allowed to cool and solidify.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Chemical Reactivity and Applications

This compound is a key intermediate in the Gabriel synthesis of primary amines. The phthalimide group acts as a protecting group for the amine functionality, which can be later deprotected under acidic or basic conditions, or more commonly, by hydrazinolysis to yield ethylamine.[5][6] This reactivity makes it a valuable reagent in organic synthesis for the introduction of an ethylamine moiety.

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the broader class of phthalimide derivatives has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

A study on N-ethyl phthalimide esters demonstrated their potential as antioxidant agents.[7] The mechanism of antioxidant activity for many phenolic and related compounds involves the scavenging of free radicals, which can be a key factor in mitigating oxidative stress-related cellular damage.

Furthermore, other phthalimide derivatives have been shown to interact with significant cellular signaling pathways. For instance, certain phthalimide analogs have been investigated as inhibitors of the TGF-β pathway, which is implicated in cancer progression.[8] Additionally, the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation, has been identified as a target for some phthalimide-based compounds in cancer therapy.[9]

Given the structural similarity of this compound to these biologically active molecules, it is plausible that it could also modulate similar pathways. However, this remains a hypothesis pending direct experimental validation.

References

- 1. quora.com [quora.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main [vedantu.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. biomedgrid.com [biomedgrid.com]

N-Ethylphthalimide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Ethylphthalimide, a key reagent and intermediate in organic synthesis. The document outlines its molecular characteristics, provides a detailed experimental protocol for its synthesis via the Gabriel pathway, and includes relevant safety and handling information.

Core Molecular Data

This compound is a phthalimide (B116566) derivative characterized by an ethyl group attached to the nitrogen atom. Its fundamental molecular properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| IUPAC Name | 2-ethylisoindole-1,3-dione | |

| CAS Number | 5022-29-7 | [1] |

| Melting Point | 73-77 °C | |

| Boiling Point | 285 °C | |

| Density | 1.249 g/cm³ |

Synthesis of this compound via Gabriel Synthesis

This compound is commonly synthesized through the Gabriel synthesis, a robust method for preparing primary amines that effectively avoids overalkylation.[2][3] The first stage of this synthesis involves the N-alkylation of phthalimide to produce the target N-alkylphthalimide intermediate.

Experimental Protocol

This protocol details the synthesis of this compound from potassium phthalimide and an ethyl halide (e.g., ethyl iodide or ethyl bromide).[4][5][6]

Materials:

-

Phthalimide

-

Potassium Hydroxide (B78521) (KOH)

-

Ethyl Iodide or Ethyl Bromide

-

Ethanol (B145695) (absolute)

-

Distilled Water

Procedure:

-

Formation of Potassium Phthalimide:

-

Dissolve phthalimide in absolute ethanol in a round-bottom flask.

-

Separately, dissolve a stoichiometric equivalent of potassium hydroxide (KOH) in a minimal amount of absolute ethanol.

-

Slowly add the ethanolic KOH solution to the phthalimide solution while stirring.

-

The potassium salt of phthalimide will precipitate out of the solution. The reaction is an acid-base reaction where the hydroxide ion deprotonates the imide, forming a potent nucleophile.[3]

-

The resulting precipitate, potassium phthalimide, can be isolated by filtration and washed with a small amount of cold ethanol.

-

-

N-Alkylation:

-

Suspend the dried potassium phthalimide in a suitable solvent, such as dimethylformamide (DMF) or ethanol.

-

Add a stoichiometric equivalent of an ethyl halide (e.g., ethyl bromide or ethyl iodide) to the suspension.[6]

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

This step proceeds via a nucleophilic substitution (SN2) reaction, where the phthalimide anion attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming this compound.[3][6]

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude this compound.

-

Collect the solid product by filtration and wash it thoroughly with water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield white crystals of pure this compound.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Gabriel synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Subsequent Reactions

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. allen.in [allen.in]

- 5. quora.com [quora.com]

- 6. How do you prepare Ethanamine from Gabriel phthalimide synthesis (R = C₂H.. [askfilo.com]

- 7. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main [vedantu.com]

- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 9. testbook.com [testbook.com]

N-Ethylphthalimide melting point and solubility

An In-depth Technical Guide on the Core Physicochemical Properties of N-Ethylphthalimide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This document provides a detailed overview of the melting point and solubility of this compound (CAS: 5022-29-7), complete with experimental protocols and workflow visualizations.

Physicochemical Data of this compound

This compound is a derivative of phthalimide (B116566) with an ethyl group attached to the nitrogen atom. Its physical properties are crucial for its handling, purification, and application in various chemical syntheses.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point varies slightly across different sources, which is typical and can depend on the purity of the sample and the experimental method used. A summary of the reported values is presented in Table 1.

| Parameter | Value (°C) | Source |

| Melting Point | 73-77 | [1][2] |

| Melting Point | 72.5-78.5 | [3] |

| Melting Point | 76-78 | [4] |

| Table 1: Reported Melting Point of this compound |

A narrow melting point range, typically 0.5-1.0°C, is indicative of a high-purity compound.[5] Impurities tend to lower and broaden the melting point range.[5][6]

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in readily available literature. However, its solubility characteristics can be inferred from its structure and the known properties of its parent compound, phthalimide.

Phthalimide itself is slightly soluble in water and has limited solubility in polar protic solvents like alcohols.[7][8] It exhibits better solubility in nonpolar solvents.[7] The dissolution of phthalimide in various organic solvents is generally an endothermic process, meaning solubility increases with temperature.[9][10]

The presence of the ethyl group in this compound increases its nonpolar character compared to phthalimide. This structural modification suggests a lower solubility in polar solvents like water and potentially higher solubility in organic solvents such as acetone, ethyl acetate (B1210297), and toluene.

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol) | Low | The nonpolar ethyl group reduces favorable interactions with polar protic solvents. |

| Polar Aprotic (e.g., Acetone, DMSO) | Moderate to High | Good solubility is expected due to dipole-dipole interactions. |

| Nonpolar (e.g., Toluene, Hexane) | Moderate to High | Van der Waals forces between the molecule's hydrocarbon framework and the solvent are favorable. |

| Table 2: Predicted Solubility of this compound |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of solid organic compounds like this compound.

Melting Point Determination via the Capillary Method

This is a common and accurate method for determining the melting point of a solid.[5][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

-

Capillary tubes (sealed at one end)[12]

-

Thermometer

-

Spatula

-

Porous plate or watch glass

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a porous plate and finely powder it with a spatula.[12]

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom.[6] The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[6] Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample.

-

Heating:

-

For an unknown sample, perform a rapid initial heating to determine an approximate melting range.[5]

-

Allow the apparatus to cool.

-

In a second, more careful determination, heat the sample rapidly to about 15-20°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[5]

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last crystal melts (T2).[5] The melting point is reported as the range T1-T2.

-

Replication: Repeat the procedure at least once with a fresh sample in a new capillary tube to ensure consistency.[12]

Solubility Determination

This protocol outlines a systematic approach to determine the solubility of a test chemical in various solvents.[13]

Apparatus & Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene)

-

Glass vials with screw caps

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

-

Temperature-controlled shaker or water bath

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities.

-

Preparation of Saturated Solution (Isothermal Equilibrium Method):

-

Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation: After equilibrium, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to separate the solid from the liquid phase.

-

Sample Analysis:

-

Carefully extract a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

-

Calculation: Calculate the original concentration of this compound in the saturated solution, considering the dilution factor. This value represents the solubility at that specific temperature, typically expressed in g/L or mol/L.

-

Temperature Dependence: Repeat the entire procedure at different temperatures to study the effect of temperature on solubility.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Phthalimide - Wikipedia [en.wikipedia.org]

- 9. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. davjalandhar.com [davjalandhar.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic Analysis of N-Ethylphthalimide: A Technical Guide

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for N-Ethylphthalimide (C₁₀H₉NO₂). The information is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document summarizes key spectral features, outlines experimental protocols for data acquisition, and presents logical workflows for analysis.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of phthalimide (B116566) with an ethyl group attached to the nitrogen atom. Spectroscopic analysis is crucial for confirming its structure and purity. ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework, respectively, while IR spectroscopy identifies the characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectra of this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the phthalimide ring and the aliphatic protons of the ethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Multiplet | 2H | Aromatic (H-α) |

| ~7.6-7.7 | Multiplet | 2H | Aromatic (H-β) |

| 3.74 | Quartet | 2H | Methylene (-CH₂-) |

| 1.25 | Triplet | 3H | Methyl (-CH₃) |

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on all unique carbon environments within the molecule. The expected chemical shifts are based on the analysis of phthalimide derivatives and general principles of ¹³C NMR spectroscopy.[2][3][4]

| Expected Chemical Shift (δ) ppm | Carbon Assignment |

| ~168 | Carbonyl (C=O) |

| ~134 | Aromatic (C-β) |

| ~132 | Aromatic (Quaternary C) |

| ~123 | Aromatic (C-α) |

| ~35 | Methylene (-CH₂-) |

| ~13 | Methyl (-CH₃) |

Note: Full ¹³C NMR spectral data for this compound is available in spectral databases such as SpectraBase.[5]

Infrared (IR) Spectral Data

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the imide functional group and the aromatic ring. Analysis of related compounds shows characteristic peaks in the following regions.[6][7]

| Expected Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2980-2840 | Medium-Weak | Aliphatic C-H Stretch |

| ~1770 & ~1710 | Strong | Asymmetric & Symmetric C=O Stretch (Imide) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1380 | Strong | C-N Stretch |

Note: IR spectra can be recorded using KBr disc or as a crystalline melt.[1][5]

Experimental Protocols

Accurate spectral data acquisition relies on standardized experimental procedures.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as a reference point (0 ppm).

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Record the ¹H and ¹³C NMR spectra on a spectrometer, such as a 300 MHz or 400 MHz instrument.[1][5]

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

FTIR Spectroscopy Protocol (KBr Disc Method)

-

Sample Preparation : Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent disc.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[8] A background spectrum of a pure KBr pellet should be taken for baseline correction.

Data Visualization

Diagrams created using Graphviz help to visualize the relationship between the molecular structure and its spectral data, as well as the experimental workflow.

Caption: Molecular structure of this compound and its correlation with key ¹H and ¹³C NMR signals.

Caption: Workflow for NMR and IR spectroscopic analysis from sample preparation to final data interpretation.

References

- 1. journals.plos.org [journals.plos.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. This compound | C10H9NO2 | CID 21120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of N-Ethylphthalimide from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of N-ethylphthalimide, a key intermediate in various organic transformations, including the Gabriel synthesis of primary amines. The primary route of synthesis involves the reaction of phthalic anhydride (B1165640) with ethylamine (B1201723). This guide covers the underlying reaction mechanism, detailed experimental protocols for various methodologies, and a comparative summary of quantitative data.

Reaction Mechanism and Principles

The synthesis of this compound from phthalic anhydride and ethylamine proceeds via a two-step mechanism. The initial step is a nucleophilic acyl substitution where the amine (ethylamine) attacks one of the carbonyl carbons of the anhydride ring. This opens the ring to form an intermediate N-ethylphthalamic acid. The second step involves intramolecular cyclization via dehydration, typically promoted by heat, to form the stable five-membered imide ring of this compound.

Experimental Protocols

Several methods have been developed for this synthesis, ranging from conventional heating to modern microwave-assisted techniques. The choice of method often depends on the desired reaction time, yield, and available equipment.

Method A: Conventional Synthesis via Reflux in Acetic Acid

This is a classic and reliable method for synthesizing N-substituted phthalimides. Acetic acid serves as both a solvent and a catalyst for the dehydration step.

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq), ethylamine (1.0 eq), and glacial acetic acid (approx. 3-4 mL per gram of anhydride).[1]

-

Reaction: Heat the mixture to reflux (approximately 118°C) with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1][2] The reaction is typically complete within 2-4 hours.[1]

-

Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.[2]

-

Purification:

-

Filter the solid product using a Buchner funnel.

-

Wash the crude product with cold water to remove residual acetic acid and unreacted starting materials.[3] A wash with dilute hydrochloric acid may also be employed.[2]

-

Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to obtain pure this compound crystals.[1]

-

Dry the purified product in an oven or under a vacuum.

-

Method B: Microwave-Assisted Green Synthesis

Microwave irradiation offers a significant reduction in reaction time and often leads to improved yields, aligning with the principles of green chemistry.[3] The use of a solid acid catalyst like montmorillonite-KSF clay is common.[2][3]

Protocol:

-

Preparation: Thoroughly grind phthalic anhydride (1.0 eq, 0.00337 M) and montmorillonite-KSF catalyst (e.g., 1.0 g) into a uniform mixture.[2][3]

-

Setup: Place the mixture in a microwave-safe reaction vessel. Add ethylamine (1.0 eq, 0.00337 M) and a minimal amount of acetic acid (e.g., 2.5 mL) as a solvent.[3]

-

Reaction: Expose the mixture to microwave radiation (e.g., at 450-700 W).[3][4] The reaction is typically complete in a matter of minutes (e.g., 4-5 minutes).[4] Monitor the reaction by TLC.

-

Isolation: Allow the vessel to cool to room temperature. Extract the product into a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂).[2][3]

-

Purification:

Method C: Solvent-Free Synthesis (Direct Fusion)

This method involves heating the reactants together directly without any solvent, which can be advantageous for industrial-scale production.

Protocol:

-

Setup: In a round-bottom flask fitted with a wide air condenser, mix powdered phthalic anhydride and ethylamine.[5]

-

Reaction: Heat the reaction mixture until a homogeneous melt is formed. The reaction may be vigorous initially. Continue heating at reflux temperature.[5] Any material that sublimes into the condenser should be pushed back down with a glass rod.

-

Isolation and Purification: Once the reaction is complete, allow the contents to cool and solidify. The resulting crude product can be purified by recrystallization from a solvent mixture like acetone (B3395972) and methanol.[5]

Quantitative Data Summary

The efficiency of this compound synthesis varies with the chosen methodology. The following table summarizes key quantitative parameters from various reported procedures.

| Methodology | Heating Method | Catalyst/Solvent | Typical Reaction Time | Reported Yield | Reference |

| Conventional | Reflux | Acetic Acid | 2 - 4 hours | Good to High | [1] |

| Microwave-Assisted | Microwave (450-700W) | Montmorillonite-KSF / Acetic Acid | 3 - 10 minutes | 85-95% (Improved by 5-12% over conventional) | [3] |

| Solvent-Free | Direct Heating (Fusion) | None | 1 - 2 hours | 62 - 88% | [4][5] |

| Continuous Process | Two-Zone Heating | None (Molten Reactants) | Continuous | High Purity, High Throughput | [6] |

Visualization of Experimental Workflow

The general laboratory workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. jetir.org [jetir.org]

- 3. eijppr.com [eijppr.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]

- 6. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Applications of N-Ethylphthalimide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylphthalimide is a versatile synthetic intermediate primarily utilized in organic synthesis as a precursor to primary ethylamine (B1201723). Its application is most prominently featured in the Gabriel synthesis, a robust and reliable method for the formation of primary amines, which effectively circumvents the common issue of over-alkylation encountered with other methods. This technical guide provides a comprehensive overview of the synthesis, properties, and core applications of this compound, with a focus on its role in the Gabriel synthesis. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion to ethylamine are provided, alongside a discussion of various deprotection strategies. Furthermore, this guide summarizes the physical and spectroscopic properties of this compound and explores its limited, yet notable, other applications in organic chemistry.

Introduction

This compound, a derivative of phthalimide (B116566), serves as a crucial building block in modern organic synthesis. The phthalimide group acts as an efficient protecting group for a primary amine, allowing for the introduction of an ethylamine moiety into a wide range of molecules. This strategy is of particular importance in medicinal chemistry and drug development, where the ethylamine functional group is a common pharmacophore. The Gabriel synthesis, a named reaction of significant historical and practical importance, remains the cornerstone of this compound's utility. This guide aims to provide a detailed technical resource for researchers and professionals utilizing this compound in their synthetic endeavors.

Physical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory.

Physical Properties

This compound is a white crystalline solid at room temperature.[1][2] Key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molar Mass | 175.18 g/mol | [4] |

| Melting Point | 73-77 °C | [4] |

| Boiling Point | 285.5 °C at 760 mmHg | [1] |

| Density | 1.249 g/cm³ | [4] |

| Appearance | White crystalline powder | [4] |

Spectroscopic Data

Spectroscopic data is critical for the characterization and purity assessment of this compound.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum of this compound typically shows a triplet corresponding to the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group, in addition to the aromatic protons of the phthalimide ring. |

| ¹³C NMR | The carbon NMR spectrum displays characteristic peaks for the carbonyl carbons, the aromatic carbons, and the carbons of the ethyl group.[5] |

| IR Spectroscopy | The infrared spectrum is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the imide group. |

Core Application: The Gabriel Synthesis of Ethylamine

The primary and most significant application of this compound is as a key intermediate in the Gabriel synthesis for the preparation of pure primary ethylamine.[6][7][8] This multi-step process involves the formation of this compound followed by its deprotection.

Synthesis of this compound

This compound is typically synthesized via the nucleophilic substitution of an ethyl halide with potassium phthalimide.[9] The phthalimide anion, being a soft nucleophile, readily attacks the electrophilic carbon of the ethyl halide.

Caption: Synthesis of this compound via SN2 reaction.

Deprotection of this compound to Yield Ethylamine

The crucial step in the Gabriel synthesis is the cleavage of the N-C bond in this compound to liberate the primary amine. This can be achieved through several methods, with hydrazinolysis being the most common.

Caption: Deprotection of this compound via hydrazinolysis.

While hydrazinolysis is prevalent, other methods can be employed for the deprotection of this compound, which may be advantageous in the presence of other functional groups sensitive to hydrazine (B178648).

-

Acidic or Basic Hydrolysis: This method involves heating this compound with a strong acid or base.[12] However, these conditions are often harsh and can lead to side reactions.

-

Reductive Cleavage with Sodium Borohydride (B1222165): A milder, two-stage, one-pot procedure involves the reduction of the phthalimide carbonyl groups with sodium borohydride, followed by acid-catalyzed release of the amine.[13][14] This method is particularly useful for substrates that are sensitive to hydrazinolysis.[13]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and deprotection of this compound.

Synthesis of this compound from Potassium Phthalimide and Ethyl Bromide

This protocol is a general procedure based on the principles of the Gabriel synthesis.

Materials:

-

Potassium phthalimide

-

Ethyl bromide

-

Dimethylformamide (DMF)

-

Water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

-

Add ethyl bromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

The this compound will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with water to remove any remaining DMF and potassium bromide.

-

The crude product can be purified by recrystallization from ethanol (B145695) or an ethanol/water mixture.

Quantitative Data (Illustrative): While specific yields can vary, this reaction typically proceeds in high yield, often exceeding 80-90%, depending on the purity of the reagents and reaction conditions.

Deprotection of this compound via Hydrazinolysis

This protocol describes the cleavage of the phthaloyl group using hydrazine hydrate (B1144303).[10]

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution

-

Dichloromethane (B109758) or other suitable organic solvent

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 1-2 hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to ensure complete precipitation of phthalhydrazide (B32825) and to form the ethylammonium (B1618946) chloride salt.

-

Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

To the remaining aqueous solution, add a concentrated sodium hydroxide solution until the pH is strongly basic to liberate the free ethylamine.

-

Extract the ethylamine with dichloromethane or another suitable low-boiling organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain ethylamine.

Quantitative Data (Illustrative): Yields for the hydrazinolysis step are generally high, often in the range of 70-90%.[15]

Reductive Deprotection of this compound with Sodium Borohydride

This protocol provides a milder alternative to hydrazinolysis.[13]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

2-Propanol

-

Water

-

Glacial acetic acid

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 v/v).[14]

-

To the stirred solution at room temperature, add sodium borohydride (4.0-5.0 equivalents) portion-wise.

-

Stir the reaction mixture for 12-24 hours at room temperature. Monitor the disappearance of the starting material by TLC.

-

After the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate.

-

Heat the mixture to 50-80 °C for 1-2 hours to promote the release of the primary amine.[14]

-

The work-up procedure typically involves an acid-base extraction to isolate the ethylamine.

Quantitative Data (Illustrative): This mild deprotection method can provide high yields, often exceeding 90%.[16]

Other Potential Applications of this compound

While the Gabriel synthesis is the predominant application of this compound, the phthalimide moiety itself can participate in other chemical transformations. However, it is important to note that for many of these applications, other N-substituted phthalimides (e.g., N-hydroxyphthalimide or N-bromophthalimide) are more commonly employed.

-

Photochemical Reactions: Phthalimides are known to undergo various photochemical reactions, including hydrogen abstraction, cycloaddition, and photoinduced electron transfer. However, specific and synthetically useful photochemical applications of this compound are not widely reported.

-

Corrosion Inhibition: Some studies have explored the use of phthalimide derivatives as corrosion inhibitors for metals in acidic media. The nitrogen and oxygen atoms of the phthalimide ring can coordinate with the metal surface, forming a protective layer. While this is a potential area of application, specific data on this compound's efficacy is limited.

-

Building Block in Medicinal Chemistry: The phthalimide scaffold is present in a number of biologically active molecules. This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications.[17]

Summary and Outlook

This compound is a valuable and highly specialized reagent in organic synthesis. Its primary role as a masked form of ethylamine in the Gabriel synthesis provides a reliable and high-yielding route to this important primary amine, avoiding the pitfalls of direct amination of ethyl halides. The well-established protocols for its synthesis and deprotection, particularly via hydrazinolysis and the milder reductive cleavage, make it a practical choice for a wide range of synthetic applications. While other potential uses for the phthalimide core exist, the utility of this compound itself remains largely confined to its role in the Gabriel synthesis. Future research may explore novel applications of this readily available compound, but its current and historical significance is firmly rooted in its ability to deliver a clean and efficient synthesis of ethylamine.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 3. This compound | C10H9NO2 | CID 21120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. brainly.in [brainly.in]

- 7. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main [vedantu.com]

- 8. testbook.com [testbook.com]

- 9. quora.com [quora.com]

- 10. benchchem.com [benchchem.com]

- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 13. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 14. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 15. rsc.org [rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

N-Ethylphthalimide and its Analogs: A Versatile Scaffold for Bioactive Compound Synthesis

A Technical Guide for Drug Development Professionals

The phthalimide (B116566) core, a bicyclic aromatic structure, is a cornerstone in medicinal chemistry, serving as a crucial intermediate for the synthesis of a wide array of bioactive compounds.[1][2][3][4] Its hydrophobic nature enhances the ability of its derivatives to cross biological membranes, a desirable trait for potential drug candidates.[5] This guide delves into the synthesis, biological activities, and experimental protocols for compounds derived from the phthalimide scaffold, with a focus on its role as a versatile starting material for developing novel therapeutics, including anticonvulsant, anti-inflammatory, antimicrobial, and antioxidant agents.

General Synthesis of N-Substituted Phthalimides

The most common and straightforward method for synthesizing N-substituted phthalimides involves the reaction of phthalic anhydride (B1165640) with a primary amine.[3] This condensation reaction is a fundamental step in leveraging the phthalimide scaffold for further molecular hybridization and the introduction of various pharmacophores.[5]

Experimental Protocol: General Synthesis

A typical procedure involves reacting phthalic anhydride with a primary amine, such as ethylamine (B1201723) or a substituted aniline, in a suitable solvent like glacial acetic acid or dioxane. The reaction mixture is often heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][7] For instance, in microwave-assisted synthesis, phthalic anhydride and the respective amine are irradiated to facilitate a rapid and efficient reaction.[8]

Bioactive Derivatives from Phthalimide Intermediates

The phthalimide structure is a key building block for diverse pharmacological agents.

Anticonvulsant Activity

N-phenylphthalimide derivatives have shown significant potential as anticonvulsant drugs.[9][10] Extensive research has focused on modifying the N-phenyl ring to optimize activity, particularly against maximal electroshock seizures (MES), a common preclinical model for epilepsy.

Structure-Activity Relationship (SAR) Insights

Studies on N-phenylphthalimides have revealed key structural requirements for anticonvulsant efficacy. The substitution pattern on the N-phenyl ring is critical. For instance, 4-amino-N-(2,6-dimethylphenyl)phthalimide was identified as a highly potent agent.[9][10] The general order of anticonvulsant efficiency based on substituents on the N-phenyl ring is: 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted.[9][10][11]

Quantitative Data: Anticonvulsant Activity

The efficacy of these compounds is often quantified by the median effective dose (ED50) in animal models.

| Compound | Activity Metric (ED50) | Species | Reference |

| 4-Amino-N-(2,6-dimethylphenyl)phthalimide | 25.2 µmol/kg | Rat | [9][10][11] |

| 4-Amino-N-(2-methylphenyl)phthalimide | 47.61 µmol/kg | Mouse | [9][10][11] |

Experimental Protocol: Anticonvulsant Screening (MES Test)

The maximal electroshock seizure (MES) test is a standard preclinical model to identify compounds effective against generalized tonic-clonic seizures.

-

Animal Model: Male mice or rats are used.

-

Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.

-

Data Analysis: The ED50, the dose required to protect 50% of the animals, is calculated.[9][10][12]

Anti-inflammatory and Antioxidant Activity

Phthalimide derivatives have been designed as analogs of thalidomide (B1683933), a well-known immunomodulatory and anti-inflammatory drug.[3][13] These compounds often target key mediators of inflammation, such as Tumor Necrosis Factor-alpha (TNF-α) and cyclooxygenase (COX) enzymes.[5][13]

One study reported that the compound 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c) exhibited the highest in vitro anti-inflammatory activity among the tested compounds, with a 32% decrease in inflammation markers.[5] Docking studies suggested this compound has a high binding affinity for the COX-2 enzyme, with a binding energy score (-17.89 kcal/mol) superior to the standard drug celecoxib (B62257) (-17.27 kcal/mol).[5]

Furthermore, a series of N-Ethyl Phthalimide Esters were synthesized and evaluated for their antioxidant properties using methods like DPPH radical scavenging, FRAP, and CUPRAC, with several compounds showing good activity.[1][7]

Antimicrobial Activity

The phthalimide core is a valuable scaffold for designing new antimicrobial agents to combat drug resistance.[5][6] Various derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity

| Compound | Target Organism | Activity Compared to Standard | Reference |

| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) | Bacillus subtilis | 133% vs Ampicillin, 106% vs Cefotaxime | [5] |

| Compound 12 | Pseudomonas aeruginosa | 75% vs Cefotaxime, 57.6% vs Gentamicin | [5] |

| N-substituted phthalimide analogs (2-5) | Staphylococcus aureus, Escherichia coli | Showed "very good activity" vs Phenol | [6] |

Experimental Protocol: Antimicrobial Screening (Cup Plate Method)

-

Culture Medium: Nutrient agar (B569324) is prepared and sterilized.

-

Inoculation: The agar plates are uniformly seeded with a standardized inoculum of the test microorganism.

-

Cup/Well Formation: Wells or "cups" are created in the agar using a sterile borer.

-

Compound Application: A specific concentration (e.g., 100µg) of the test compound, dissolved in a solvent like DMSO, is added to the wells. A standard antibiotic (e.g., Phenol, Ampicillin) and a solvent control are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured to determine the antimicrobial activity.[6]

Conclusion

The phthalimide moiety, including N-ethylphthalimide and its broader class of N-substituted analogs, represents a privileged and highly versatile scaffold in drug discovery. Its synthetic accessibility allows for the creation of large libraries of compounds with diverse functionalities. Research has consistently demonstrated that derivatives based on this core structure possess significant anticonvulsant, anti-inflammatory, antimicrobial, and antioxidant properties. The continued exploration of this chemical space, through molecular hybridization and structure-activity relationship studies, holds great promise for the development of next-generation therapeutic agents.

References

- 1. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Synthesis and Anticonvulsant Activity of Some N-Phenylphthalimides [jstage.jst.go.jp]

- 10. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of some N-phenylphthalimides. | CoLab [colab.ws]

- 12. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Ethylphthalimide as a Key Intermediate in the Gabriel Synthesis of Ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of N-ethylphthalimide as a central intermediate in the Gabriel synthesis, a classic and reliable method for the preparation of primary amines. While the user's query positions this compound as a primary reactant, this guide clarifies its actual function as the product of the initial N-alkylation step in the synthesis of ethylamine (B1201723). This distinction is crucial for a comprehensive understanding and successful application of this synthetic route.

The Gabriel synthesis offers a robust pathway to primary amines, effectively avoiding the overalkylation often encountered in the direct alkylation of ammonia. The methodology involves two principal stages: the formation of an N-alkylphthalimide from potassium phthalimide (B116566) and an alkyl halide, followed by the cleavage of the N-alkylphthalimide to liberate the desired primary amine. In the context of synthesizing ethylamine, this compound is the key intermediate formed in the first stage.

Data Presentation: Quantitative Analysis of the Synthesis of Ethylamine via this compound

The following tables summarize the key quantitative data for the two-stage synthesis of ethylamine using the Gabriel method, with this compound as the intermediate.

Table 1: Synthesis of this compound from Potassium Phthalimide and Ethyl Halide

| Parameter | Value | Reference |

| Reactants | Potassium Phthalimide, Ethyl Bromide/Iodide | [1] |

| Solvent | Dimethylformamide (DMF) | [2] |

| Reaction Temperature | 110-120°C | [3] |

| Reaction Time | 1 hour (post-initiation) | [3] |

| Typical Yield | 67-71% | [3] |

Table 2: Cleavage of this compound to Yield Ethylamine (Ing-Manske Procedure)

| Parameter | Value | Reference |

| Reactant | This compound | [4] |

| Reagent | Hydrazine (B178648) Hydrate (B1144303) | [5] |

| Solvent | Ethanol | [5] |

| Reaction Condition | Reflux | [5] |

| Typical Yield | ~80% | [4] |

Reaction Mechanisms and Pathways

The overall transformation involves a nucleophilic substitution followed by a nucleophilic acyl substitution. The following diagram illustrates the signaling pathway of the Gabriel synthesis for preparing ethylamine.

Caption: Reaction pathway for the Gabriel synthesis of ethylamine.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of ethylamine via this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure for a similar N-alkylphthalimide and provides a reliable framework for the synthesis of this compound.[3]

1. Reaction Setup:

-

In a round-bottom flask, intimately mix potassium phthalimide (0.89 mole) and ethyl bromide (0.88 mole).

2. N-Alkylation:

-

Stir the mixture. If no spontaneous reaction occurs within 30 minutes, heat the mixture to 110-120°C to initiate the reaction.

-

Once the reaction starts (indicated by the mixture becoming liquid), maintain the temperature at 110°C for one hour with stirring to ensure the reaction goes to completion.

3. Work-up and Isolation:

-

Pour the hot reaction mixture into a mortar and allow it to cool and solidify.

-

Grind the solid mass with water to remove potassium bromide and filter the mixture. Repeat the grinding and filtration with water.

-

Transfer the solid residue to a flask with benzene (B151609) and heat to boiling.

-

After cooling, filter the mixture to remove any remaining potassium bromide and unreacted phthalimide.

-

Separate the benzene layer from any water using a separatory funnel and dry it with calcium chloride.

-

Remove the benzene by distillation under reduced pressure.

4. Purification:

-

The resulting solid is crude this compound.

-

Purify the product by grinding with ether, followed by filtration and washing with ether until the product is white. A yield of 67-71% can be expected.[3]

Protocol 2: Cleavage of this compound to Ethylamine (Ing-Manske Procedure)

This is a general and widely used procedure for the cleavage of N-alkylphthalimides.[5][6]

1. Reaction Setup:

-

In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

2. Hydrazinolysis:

-

Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Isolation of Ethylamine:

-

Upon completion of the reaction, a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and filter to remove the solid phthalhydrazide.

-

Wash the precipitate with a small amount of cold ethanol.

-

The filtrate contains the desired ethylamine.

4. Purification:

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The resulting crude ethylamine can be further purified by distillation. An expected yield is around 80%.[4]

Experimental Workflow Visualization

The following diagram outlines the logical steps in the experimental workflow for the synthesis of ethylamine.

Caption: Experimental workflow for the synthesis of ethylamine.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. How do you prepare Ethanamine from Gabriel phthalimide synthesis (R = C₂H.. [askfilo.com]

- 6. rsc.org [rsc.org]

N-Ethylphthalimide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Ethylphthalimide. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work. This guide details the stability profile of this compound under various stress conditions, offers protocols for stability testing, and provides recommendations for optimal storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 5022-29-7 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol [1][2] |

| Appearance | White to off-white solid (crystals or powder)[2] |

| Melting Point | 72.5-78.5 °C[2] |

| Solubility | Slightly soluble in water. |

Stability Profile

This compound is a generally stable compound under standard laboratory conditions.[3] However, its stability is compromised under specific environmental stressors, primarily hydrolysis, and to a lesser extent, thermal and photolytic conditions. A summary of its stability is provided in Table 2.

| Stress Condition | Stability | Potential Degradation Products |

| Hydrolytic (Acidic) | Unstable | Phthalic acid, Ethylamine[3] |

| Hydrolytic (Basic) | Unstable | Phthalic acid, Ethylamine[3] |

| Oxidative | Potentially unstable with strong oxidizing agents | Oxidized phthalimide (B116566) ring derivatives |

| Thermal | Stable at ambient temperatures; degrades at high temperatures | Carbon monoxide, Carbon dioxide[3] |

| Photolytic | Potentially unstable upon prolonged exposure to UV light | Phthalimide ring cleavage products |

Hydrolytic Stability

The most significant degradation pathway for this compound is the hydrolysis of its imide ring. This reaction is catalyzed by both acidic and basic conditions, yielding phthalic acid and ethylamine.[3] The susceptibility to hydrolysis is a key consideration in the Gabriel synthesis of primary amines, where N-alkylated phthalimides are cleaved to release the desired amine.[4]

Thermal Stability

This compound is a crystalline solid that is stable at room temperature. Upon heating to its melting point and beyond, thermal decomposition will occur. The hazardous decomposition products identified are carbon monoxide (CO) and carbon dioxide (CO₂).[3]

Photostability

The phthalimide moiety contains a chromophore that absorbs ultraviolet radiation, suggesting a potential for photolytic degradation. While specific photostability studies on this compound are not extensively documented, it is prudent to protect the compound from prolonged exposure to light, particularly UV light, to prevent potential degradation.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:

-

Storage Temperature: Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C). For long-term storage, refrigeration is advisable.

-

Container: Keep in a tightly sealed, light-resistant container to prevent moisture uptake and photodegradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.[3]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method for this compound. These protocols are based on established principles and guidelines, such as those from the International Council for Harmonisation (ICH).

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Keep the solution at room temperature and analyze at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

-

If no degradation is observed, repeat the experiment with 1 M HCl and/or with heating (e.g., 60°C).

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature and analyze at regular intervals.

-

If degradation is too rapid, cool the solution or use a lower concentration of NaOH. If it is too slow, use 1 M NaOH and/or gentle heating.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, and analyze at regular intervals.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a clean, dry vial.

-

Heat the sample in a thermostatic oven at a temperature below its melting point (e.g., 60°C) for a specified period.

-

At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (and a solid sample in parallel) to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples at appropriate time intervals.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Protocol 4.2).

Protocol for Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or a suitable buffer (e.g., phosphate (B84403) buffer)

Procedure:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution using a UV-Vis spectrophotometer. This will likely be in the range of 220-240 nm.

-

Initial Chromatographic Conditions:

-

Mobile Phase: Start with a simple isocratic mobile phase, such as a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Injection Volume: 10-20 µL.

-

-

Method Optimization:

-

Inject a solution of unstressed this compound to determine its retention time.

-

Inject the solutions from the forced degradation studies.

-

Optimize the mobile phase composition (e.g., by varying the ratio of acetonitrile and water or by introducing a gradient) to achieve good resolution between the parent peak and any degradation product peaks. The addition of a small amount of acid (e.g., 0.1% phosphoric acid) to the aqueous phase can improve peak shape.

-

-

Method Validation (Abbreviated):

-

Specificity: Demonstrate that the method can separate the main peak from degradation products. Peak purity analysis using a photodiode array (PDA) detector can confirm that the this compound peak is free from co-eluting impurities.

-

Linearity, Accuracy, and Precision: Once optimized, the method should be fully validated according to ICH guidelines if it is to be used for quantitative analysis.

-

Visualizations

The following diagrams illustrate the primary degradation pathway and a general workflow for stability testing of this compound.

Caption: Hydrolysis of this compound.

References

N-Ethylphthalimide: A Versatile Precursor for the Synthesis of High-Performance Dyes and Pigments

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Ethylphthalimide and its derivatives have emerged as crucial building blocks in the synthesis of a diverse range of high-performance azo dyes and pigments. The inherent stability of the phthalimide (B116566) ring, coupled with the synthetic versatility offered by the N-ethyl substituent and the potential for aromatic substitution, allows for the fine-tuning of the chromophoric properties and performance characteristics of the resulting colorants. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of dyes and pigments derived from this compound, with a focus on experimental protocols, quantitative data, and the underlying chemical principles.

Introduction

The quest for novel colorants with enhanced properties such as high tinctorial strength, excellent fastness, and specific spectral characteristics is a continuous endeavor in the fields of materials science, textiles, and increasingly, in the development of functional materials for biomedical applications. N-substituted phthalimides have been identified as a promising class of intermediates for the synthesis of azo dyes, which are characterized by the presence of one or more azo (–N=N–) groups. The phthalimide moiety contributes to the stability and planarity of the dye molecule, which can lead to improved fastness properties. The N-ethyl group, in particular, can influence the solubility and interaction of the dye with various substrates.

This guide details the synthetic pathway from this compound to a variety of azo dyes, focusing on the key intermediate, 4-Amino-N-ethylphthalimide. Experimental procedures for the synthesis of this intermediate and its subsequent use in diazotization and coupling reactions are provided, along with a summary of the characterization data and performance properties of the resulting dyes.

Synthetic Pathways

The primary route to synthesizing azo dyes from this compound involves a multi-step process that begins with the functionalization of the phthalimide ring, followed by the formation of the azo chromophore. The key intermediate in this pathway is 4-Amino-N-ethylphthalimide.

Synthesis of 4-Amino-N-ethylphthalimide

The synthesis of 4-Amino-N-ethylphthalimide is typically achieved in a three-step process starting from phthalimide.

-

Nitration of Phthalimide: Phthalimide is first nitrated to introduce a nitro group onto the aromatic ring, yielding 4-nitrophthalimide (B147348).

-

N-Ethylation: The 4-nitrophthalimide is then N-ethylated using an ethylating agent such as ethyl bromide or diethyl sulfate (B86663) to produce 4-nitro-N-ethylphthalimide.

-

Reduction: The nitro group of 4-nitro-N-ethylphthalimide is subsequently reduced to an amino group to yield the target intermediate, 4-Amino-N-ethylphthalimide.

N-Ethylphthalimide: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

N-Ethylphthalimide, a readily accessible derivative of phthalic anhydride (B1165640), has emerged as a valuable and versatile building block in the field of heterocyclic chemistry. Its unique structural features and reactivity allow for its incorporation into a diverse array of heterocyclic frameworks, many of which are of significant interest to the pharmaceutical and agrochemical industries. This technical guide explores the utility of this compound as a precursor for the synthesis of key heterocyclic systems, with a focus on the preparation of isoindolinones and benzimidazoles. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the application of these methodologies in a research and development setting.

Core Applications of this compound in Heterocyclic Synthesis

While traditionally known for its role in the Gabriel synthesis of primary amines, this compound's reactivity extends to its participation in cyclization and condensation reactions to form novel heterocyclic structures. The electron-withdrawing nature of the phthalimide (B116566) carbonyl groups activates adjacent positions, making the molecule susceptible to various nucleophilic attacks and rearrangements that can be harnessed for the construction of more complex molecules.

Synthesis of N-Ethylisoindolinones

A prominent application of this compound is its conversion to N-ethylisoindolinones. Isoindolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and enzyme inhibitory properties.[1][2] The synthesis typically involves the selective reduction of one of the carbonyl groups of the phthalimide ring.

Experimental Protocol: Catalytic Reduction of this compound to N-Ethylisoindolinone

This protocol is a general representation based on established reduction methods for N-substituted phthalimides.

Materials:

-

This compound

-

Catalyst (e.g., Raney Nickel, Palladium on Carbon)

-

Hydrogen Source (e.g., Hydrogen gas, Hydrazine (B178648) hydrate)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).

-

Add the catalyst (e.g., 10 mol% Pd/C) to the solution.

-